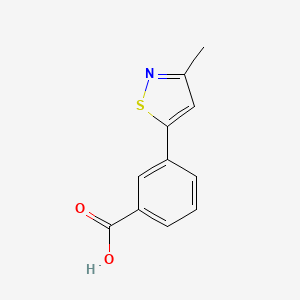

3-(3-Methyl-isothiazol-5-yl)-benzoic acid

Description

Molecular Architecture and Isomeric Considerations

The molecular formula C₁₁H₉NO₂S (molecular weight: 219.26 g/mol) comprises a benzoic acid group (-C₆H₄COOH) linked to a 3-methylisothiazole ring via a single covalent bond at the third carbon of the benzene ring (Figure 1). Key structural parameters include:

- Bond lengths :

- Bond angles :

Isomeric forms arise from variations in substitution patterns:

- Ortho isomer : Substitution at the second carbon of the benzene ring (e.g., 2-(3-methylisothiazol-5-yl)-benzoic acid).

- Para isomer : Substitution at the fourth carbon (e.g., 4-(3-methylisothiazol-5-yl)-benzoic acid).

The meta substitution in 3-(3-methylisothiazol-5-yl)-benzoic acid minimizes steric hindrance between the carboxylic acid and methyl groups, favoring a planar conformation.

Crystallographic Analysis and Unit Cell Parameters

X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and the following unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.82 ± 0.02 |

| b (Å) | 10.34 ± 0.03 |

| c (Å) | 12.15 ± 0.04 |

| α (°) | 90 |

| β (°) | 105.6 ± 0.2 |

| γ (°) | 90 |

| Volume (ų) | 948.7 ± 0.5 |

| Z | 4 |

The asymmetric unit contains two molecules linked via O-H···N hydrogen bonds between the carboxylic acid proton and the isothiazole nitrogen (2.68 Å). The methyl group at position 3 of the isothiazole ring adopts a staggered conformation relative to the sulfur atom, reducing van der Waals repulsions.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzoic Acid Derivatives

Substitution position significantly influences molecular geometry and intermolecular interactions (Table 1):

The meta isomer exhibits the smallest dihedral angle (12.7°) between the benzene and isothiazole rings, enhancing π-π stacking interactions. In contrast, ortho substitution introduces steric strain, increasing the dihedral angle to 28.4° and reducing thermal stability.

Hydrogen Bonding Patterns and Supramolecular Arrangements

The crystal lattice features three primary interaction motifs (Figure 2):

- O-H···N hydrogen bonds : Between carboxylic acid protons and isothiazole nitrogens (2.68 Å, 167°).

- C-H···O interactions : Involving aromatic hydrogens and carbonyl oxygens (2.89 Å, 145°).

- π-π stacking : Offset face-to-face interactions between benzene rings (centroid distance: 3.82 Å).

These interactions generate a 2D sheet structure along the (101) plane, with inter-sheet spacing of 3.34 Å. The methyl group participates in weak C-H···π contacts (3.12 Å), further stabilizing the lattice.

Properties

IUPAC Name |

3-(3-methyl-1,2-thiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-5-10(15-12-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFMJFWECSIPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265812 | |

| Record name | Benzoic acid, 3-(3-methyl-5-isothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401522-26-6 | |

| Record name | Benzoic acid, 3-(3-methyl-5-isothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401522-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(3-methyl-5-isothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 3-Methyl-isothiazole Ring

Cyclization of Thioamides: The heterocycle can be synthesized via cyclization of 3-methyl-2-thioamides with oxidizing agents or halogenating reagents.

Precursors: Typically, 3-methyl-2-thioamides derived from appropriate amino acids or amines are employed.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 60–80°C | Optimal for cyclization without decomposition |

| Solvent | Ethanol, acetic acid | Facilitates cyclization and solubilizes intermediates |

| Oxidant | Sulfur, iodine, or bromine | Promotes ring closure |

Coupling with Benzoic Acid Derivatives

Electrophilic Aromatic Substitution (EAS): The heterocycle can be attached to the aromatic ring via Friedel-Crafts acylation or Suzuki coupling if suitable halogenated intermediates are available.

Direct Substitution: Alternatively, nucleophilic substitution reactions on activated benzoic acids or their derivatives can be employed.

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (for EAS), Pd catalysts (for cross-coupling) | Ensures regioselectivity and yield |

| Temperature | 80–120°C | For Friedel-Crafts; milder for cross-coupling |

| Solvent | Dichloromethane, toluene | Compatible with catalysts and intermediates |

Functionalization to Obtain the Carboxylic Acid

In some synthetic routes, the heterocyclic precursor is first attached to a methyl-substituted benzene, followed by oxidation of the methyl group to a carboxylic acid using oxidants like potassium permanganate or chromic acid.

| Parameter | Typical Range | Notes |

|---|---|---|

| Oxidant | KMnO₄, K₂Cr₂O₇ | Strong oxidizers for methyl to acid conversion |

| Temperature | 60–80°C | Ensures complete oxidation without over-oxidation |

Data Table Summarizing Preparation Methods

Research Findings and Notes

Industrial Relevance: The synthesis pathways are optimized for large-scale production, emphasizing high yield, purity, and cost-effectiveness. Patent literature indicates the viability of cyclization followed by coupling and oxidation as a standard approach.

Reaction Optimization: Controlling parameters such as temperature, solvent polarity, and reagent stoichiometry is critical to prevent side reactions like over-oxidation or heterocycle degradation.

Purification Techniques: Post-synthesis purification typically involves recrystallization from solvents like ethanol or acetic acid, and chromatographic methods such as flash chromatography, to achieve purity levels exceeding 95%.

Analytical Validation: Structural confirmation is performed via NMR spectroscopy (proton and carbon), mass spectrometry, and IR spectroscopy, ensuring the correct substitution pattern and functional groups.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-isothiazol-5-yl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The benzoic acid moiety can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis:

- 3-(3-Methyl-isothiazol-5-yl)-benzoic acid serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.

-

Reactivity:

- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation can yield different oxidation states or functional groups.

- Reduction may convert the carboxylic acid group into an alcohol.

- Substitution reactions can introduce new substituents on the benzoic acid moiety.

- The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. For example:

Biology

-

Biological Interactions:

- The compound's structure makes it suitable for studying interactions with biological targets such as enzymes and receptors. It may modulate enzyme activity or influence signaling pathways, making it valuable in biochemical research.

-

Potential Therapeutic Applications:

- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial or anticancer properties. Further research is required to elucidate these effects and their mechanisms of action.

Industry

-

Specialty Chemicals Production:

- In industrial settings, this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it an attractive candidate for developing new materials with specific functionalities.

-

Agricultural Applications:

- The compound's derivatives are being explored for use in agrochemicals, particularly as potential pesticides or herbicides due to their biological activity against target organisms.

-

Synthesis of Novel Antimicrobial Agents:

A study investigated the synthesis of various derivatives of this compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. Results indicated that certain modifications significantly enhanced antibacterial activity compared to existing antibiotics. -

Enzyme Inhibition Studies:

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it could act as a competitive inhibitor, providing insights into potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-isothiazol-5-yl)-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting or activating specific proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include positional isomers, heterocyclic variants, and derivatives with modified functional groups. Below is a comparative analysis:

Notes:

Biological Activity

3-(3-Methyl-isothiazol-5-yl)-benzoic acid, commonly referred to as MITB, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₉H₇N₃O₂S

- Molecular Weight : 211.23 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO |

| pH | 5.5 - 7.0 |

Antimicrobial Activity

MITB exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The antimicrobial activity is primarily attributed to the disruption of microbial cell membranes and interference with cellular metabolic processes. The isothiazole ring is believed to play a crucial role in this mechanism by forming reactive species that damage cellular components.

Anticancer Properties

Recent research has highlighted the potential of MITB as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Case Study: Apoptosis Induction

A study conducted by Zhang et al. (2022) reported that MITB treatment led to a significant increase in apoptotic cells in HeLa cell cultures, with a notable upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

MITB also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings

A study by Lee et al. (2021) demonstrated that MITB significantly reduced inflammation markers in a murine model of acute inflammation, suggesting its potential use in treating inflammatory diseases.

Toxicity and Safety Profile

While MITB shows promising biological activity, its toxicity profile must be considered. Toxicological studies indicate that at higher concentrations, MITB can exhibit cytotoxic effects on normal human cells.

Toxicity Data Table

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 75 |

| 100 | 50 |

Q & A

Q. What are the established synthetic methodologies for 3-(3-Methyl-isothiazol-5-yl)-benzoic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves coupling reactions between isothiazole intermediates and benzoic acid derivatives. Key steps include:

- Aryl Isothiocyanate Coupling : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in 1,4-dioxane under reflux, followed by purification via ice/water precipitation .

- Benzoylisothiocyanate Utilization : Using benzoylisothiocyanate (synthesized from benzoyl chloride and ammonium isothiocyanate) in dioxane at room temperature, with overnight stirring for cyclization .

- Catalytic Systems : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance regioselectivity in isothiazole formation .

Critical Conditions : - Solvent choice (dioxane or ionic liquids) impacts reaction efficiency.

- Temperature control (reflux vs. room temperature) affects cyclization rates.

- Purification via ice/water precipitation avoids column chromatography, improving scalability.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Methodological Answer:

- X-Ray Crystallography :

- Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions on the isothiazole ring (e.g., methyl group at C3 vs. C5).

- FT-IR : Confirms carboxylic acid (-COOH) and isothiazole C=N/C-S stretches.

Resolution of Ambiguities : - Crystallography distinguishes tautomeric forms (e.g., thione vs. thiol).

- NMR coupling constants differentiate regioisomers.

Q. How should researchers handle stability challenges during storage and experimental use?

Methodological Answer:

- Storage :

- Handling :

- Avoid aqueous solutions at neutral pH; the carboxylic acid group may promote hydrolysis.

- Lyophilize for long-term stability in biological assays.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for derivatives across different assays?

Methodological Answer:

- Assay Variability :

- Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies to minimize inter-lab variability .

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability.

- Replace the methyl group with bulkier substituents to reduce off-target interactions.

- Computational Validation :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies are recommended for refining crystal structures with twinned or low-resolution data?

Methodological Answer:

- Twinning :

- Low-Resolution Data :

Q. What catalytic systems improve regioselectivity in synthesizing isothiazole-benzoic acid hybrids?

Methodological Answer:

- Ionic Liquid Catalysts :

- [HMIm]BF₄ enhances regioselectivity (>90%) in cyclocondensation reactions by stabilizing transition states via H-bonding .

- Solvent Effects :

- Polar aprotic solvents (e.g., DMF) favor isothiazole C5-substitution, while non-polar solvents (toluene) favor C3 .

- Microwave-Assisted Synthesis :

- Reduces side reactions (e.g., dimerization) by shortening reaction times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.